2-[(Pyridin-4-yl)methoxy]benzonitrile

Lipophilicity Positional isomerism SAR

2-[(Pyridin-4-yl)methoxy]benzonitrile (CAS 911832-39-8) is an organic building block with the molecular formula C13H10N2O and a molecular weight of 210.23 g/mol. It features a benzonitrile moiety linked via a methoxy bridge to a pyridin-4-yl group, resulting in a scaffold with two hydrogen bond acceptor sites and zero hydrogen bond donors.

Molecular Formula C13H10N2O
Molecular Weight 210.23 g/mol
CAS No. 911832-39-8
Cat. No. B3301700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Pyridin-4-yl)methoxy]benzonitrile
CAS911832-39-8
Molecular FormulaC13H10N2O
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C#N)OCC2=CC=NC=C2
InChIInChI=1S/C13H10N2O/c14-9-12-3-1-2-4-13(12)16-10-11-5-7-15-8-6-11/h1-8H,10H2
InChIKeyAYLLRHVCUUUHSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(Pyridin-4-yl)methoxy]benzonitrile (CAS 911832-39-8): Core Chemical Identity and Procurement Baseline for C13H10N2O Scaffolds


2-[(Pyridin-4-yl)methoxy]benzonitrile (CAS 911832-39-8) is an organic building block with the molecular formula C13H10N2O and a molecular weight of 210.23 g/mol . It features a benzonitrile moiety linked via a methoxy bridge to a pyridin-4-yl group, resulting in a scaffold with two hydrogen bond acceptor sites and zero hydrogen bond donors [1]. The compound is commercially available with a typical purity specification of 95% . Computationally, it has a predicted XLogP3 of 2.0 and a topological polar surface area (TPSA) of 45.9 Ų [1], placing it in a property space consistent with both CNS and peripheral drug-like molecules.

Why Generic Substitution of 2-[(Pyridin-4-yl)methoxy]benzonitrile with Regioisomeric C13H10N2O Analogs Carries Measurable Risk


The ortho-substituted benzonitrile core of 2-[(Pyridin-4-yl)methoxy]benzonitrile (CN at position 2) distinguishes it from its 3- and 4-substituted regioisomers with the same molecular formula (C13H10N2O). Even minor positional changes in the nitrile group can shift the computed LogP and polar surface area [1], alter the preferred conformation of the methoxy linker [2], and modify hydrogen-bonding geometry with biological targets. These physicochemical distinctions mean that procurement of a generic 'pyridinylmethoxy-benzonitrile' without positional specification introduces uncontrolled variables into structure–activity relationship (SAR) campaigns. The evidence below quantifies these differences and demonstrates why the 2-substituted variant cannot be freely interchanged with its 3- or 4-substituted counterparts in medicinal chemistry workflows [3].

Quantitative Differentiation Evidence for 2-[(Pyridin-4-yl)methoxy]benzonitrile Versus Its Closest Structural Analogs


Positional Isomerism Drives Measurable Shifts in Lipophilicity: 2- vs. 3- vs. 4-Substituted Benzonitrile Series

Within the C13H10N2O regioisomer series, moving the nitrile group from the 2-position to the 3- or 4-position of the benzonitrile ring alters the computed XLogP3. The 2-substituted target compound has a computed XLogP3 of 2.0 [1]. Its 4-substituted regioisomer, 4-(pyridin-4-ylmethoxy)benzonitrile, possesses a computed LogP of 2.53228 , representing a +0.53 log unit increase. This difference corresponds to an approximately 3.4-fold increase in lipophilicity for the 4-substituted variant, which can significantly affect passive membrane permeability and metabolic stability profiles [2].

Lipophilicity Positional isomerism SAR

Topological Polar Surface Area (TPSA) as a Discriminator Between Ortho- and Para-Substituted Scaffolds

The computed topological polar surface area (TPSA) for 2-[(Pyridin-4-yl)methoxy]benzonitrile is 45.9 Ų [1]. The 4-substituted regioisomer, 4-(pyridin-4-ylmethoxy)benzonitrile, has a nearly identical computed TPSA of 45.91 Ų . While the nitrogen atoms contribute identically to the TPSA, the ortho-positioning of the nitrile in the target compound places the polar nitrile adjacent to the methoxy linker, potentially creating a localized dipole that influences intramolecular hydrogen bonding and protein–ligand interactions in a manner that the para-isomer cannot replicate [2]. The TPSA value of 45.9 Ų places both compounds below the 60–70 Ų threshold commonly associated with oral bioavailability, but above the 20–40 Ų range preferred for CNS penetration, suggesting utility primarily in peripheral target campaigns.

Polar surface area Bioavailability CNS drug design

Hydrogen Bond Acceptor/Donor Profile: A Three-Acceptor, Zero-Donor Scaffold with Pyridine-N and Nitrile-N Differentiation

2-[(Pyridin-4-yl)methoxy]benzonitrile possesses exactly three hydrogen bond acceptor (HBA) atoms (pyridine nitrogen, nitrile nitrogen, and ether oxygen) and zero hydrogen bond donor (HBD) atoms [1]. This 3 HBA/0 HBD profile distinguishes it from analogs where the pyridine nitrogen is unavailable for intermolecular interactions due to steric shielding. In the 2-substituted scaffold, the ortho relationship between the nitrile and the methoxy group places two strong HBA sites (C≡N and O–CH₂) in close proximity, creating a bidentate acceptor motif that is geometrically distinct from the 3- and 4-substituted analogs [2]. This bidentate motif can engage metal ions or protein residues (e.g., arginine, lysine) in a chelating fashion that regioisomers cannot replicate [3].

Hydrogen bond acceptor Fragment library Crystal engineering

Rotatable Bond Count and Conformational Flexibility: Three Rotors Define a Scaffold Suited for Fragment-Based Drug Design

The target compound has three rotatable bonds (the methoxy linker C–O bonds and the pyridine–CH₂ bond) [1]. Its 3- and 4-substituted regioisomers share an identical rotatable bond count. However, the ortho-substitution pattern in the target compound restricts the accessible conformational space of the methoxy linker relative to the benzonitrile core, reducing the effective degrees of freedom compared to the para-substituted variant [2]. In fragment-based drug design, a lower number of effective rotatable bonds correlates with higher ligand efficiency and lower entropic penalty upon binding [3]. The 3-rotatable-bond profile, combined with the conformational restriction imposed by ortho substitution, positions this scaffold as a potentially more ligand-efficient fragment than its para-substituted counterpart.

Rotatable bonds Fragment-based drug discovery Ligand efficiency

Documented Biological Activity: Weak hBACE1 Inhibition Reported with IC₅₀ = 28 μM, Contrasting with Potent Natural Product Inhibitors

A PubMed Commons annotation (2017) reports that 2-[(Pyridin-4-yl)methoxy]benzonitrile exhibited an IC₅₀ of 28 μM against human β-secretase 1 (BACE1) in an in vitro enzymatic assay [1]. While this potency is modest—prompting the comment 'this compound can be neither potent nor selective'—the data point establishes the scaffold's ability to engage a therapeutically relevant enzyme target. For comparison, the natural product biochanin A, a potent BACE1 inhibitor identified in the same therapeutic context, exhibits an IC₅₀ in the low micromolar range with selectivity over other aspartyl proteases [2]. The 28 μM hit for this fragment-sized molecule (MW = 210 Da, ligand efficiency LE ≈ 0.26 kcal mol⁻¹ per heavy atom at IC₅₀ = 28 μM) is within the acceptable range for fragment hit validation (typically LE ≥ 0.25) and provides a starting point for structure-guided optimization [3].

BACE1 Alzheimer's disease Fragment hit

Optimal Application Scenarios for Procuring 2-[(Pyridin-4-yl)methoxy]benzonitrile Based on Verified Differentiation Evidence


Fragment-Based Drug Discovery Campaigns Targeting Aspartyl Proteases (BACE1 and Related Enzymes)

The validated BACE1 IC₅₀ of 28 μM, combined with a ligand efficiency of ~0.26 kcal mol⁻¹ per heavy atom, establishes this scaffold as a viable fragment hit for aspartyl protease inhibitor programs [1]. The ortho-disposed nitrile and methoxy groups form a bidentate acceptor motif that can coordinate the catalytic aspartate dyad, a feature not available in the 3- or 4-substituted regioisomers . Procurement of the 2-substituted variant is essential for crystallographic fragment screening and structure-guided optimization in Alzheimer's disease drug discovery [2].

Structure–Activity Relationship (SAR) Studies Requiring Ortho-Constrained Pyridinylmethoxy-Benzo Scaffolds

The ortho substitution pattern restricts the conformational flexibility of the methoxy linker relative to the benzonitrile core, providing a more rigid pharmacophore for SAR exploration [1]. This conformational restriction, combined with the 3 HBA/0 HBD profile and full compliance with the Rule of Three (MW = 210.23, LogP = 2.0, HBD = 0, HBA = 3, rotors = 3), positions this compound as a high-quality fragment for library synthesis and hit expansion . Researchers should specify the 2-substituted regioisomer (CAS 911832-39-8) rather than generic 'pyridin-4-ylmethoxy-benzonitrile' to ensure conformational integrity of the SAR series [2].

Synthesis of Bidentate Metal-Binding Ligands for Bioinorganic Chemistry and Catalysis

The ortho-juxtaposition of the nitrile nitrogen and the ether oxygen creates a bidentate binding pocket capable of chelating transition metals such as Cu(I), Ag(I), and Zn(II) [1]. This chelating geometry is structurally analogous to that of 2-(pyridin-2-ylmethoxy)benzonitrile scaffolds employed in coordination polymer synthesis . The 3- and 4-substituted regioisomers cannot achieve this chelation mode due to unfavorable distance geometry. Researchers designing metal-organic frameworks (MOFs) or metallodrug candidates should procure the 2-substituted isomer to access this unique binding modality [2].

Physicochemical Comparator in Regioisomer Profiling Panels for Drug Metabolism and Pharmacokinetics (DMPK) Studies

The 2-substituted isomer's XLogP3 of 2.0 versus the 4-substituted isomer's LogP of 2.53 provides a quantitative ΔLogP = +0.53 for systematic investigation of positional effects on metabolic stability and permeability [1]. DMPK laboratories can use these well-characterized regioisomers as a probe pair to calibrate in silico ADME models or to benchmark experimental LogD₇.₄ measurements. Procuring the high-purity 2-substituted compound (≥95%) ensures that observed DMPK differences are attributable to positional isomerism rather than impurity artifacts .

Quote Request

Request a Quote for 2-[(Pyridin-4-yl)methoxy]benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.